2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)8-5-2-1-3-6(5)16(15-8)4-7(17)14-13/h1-4,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCWUPAEAANLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide typically involves multiple steps:
Formation of the Dihydrocyclopenta[c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyclopentadiene derivative with a hydrazine derivative can form the pyrazole ring.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the addition of the CF₃ group to the pyrazole ring.
Acetohydrazide Formation: The final step involves the reaction of the trifluoromethylated pyrazole with acetic hydrazide under reflux conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, potentially forming amines or hydrazines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of azides or nitriles.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazoles with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as trifluoromethyl enhances their activity by increasing lipophilicity and membrane permeability .
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .
Agrochemical Applications
The compound's unique structure allows for potential use in agrochemicals. Its derivatives have been explored for their herbicidal and fungicidal properties. Studies suggest that these compounds can disrupt the growth of specific plant pathogens and weeds, making them suitable candidates for developing new agricultural treatments .
Materials Science Applications
In materials science, the incorporation of trifluoromethylated compounds into polymers has been studied for enhancing thermal stability and chemical resistance. The unique properties imparted by the trifluoromethyl group can lead to materials with improved performance in harsh environments .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that certain derivatives exhibited inhibition zones greater than 16 mm against Mycobacterium smegmatis and Pseudomonas aeruginosa . This highlights the potential for developing new antibiotics based on the pyrazole scaffold.
Anticancer Activity
In another study focusing on anticancer activity, compounds derived from pyrazole structures were tested against human cancer cell lines. Results indicated that specific modifications to the pyrazole ring significantly increased cytotoxicity against breast cancer cells . This suggests that further exploration of this compound could lead to novel therapeutic agents.
Mechanism of Action
The mechanism by which 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
a) Methyl Ester Analog
- Name : Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate
- CAS No.: 333309-25-4
- Molecular Formula : C₁₀H₁₁F₃N₂O₂
- Molecular Weight : 248.20 g/mol
- Key Differences: Replaces hydrazide with a methyl ester (-COOCH₃), increasing lipophilicity. Serves as a synthetic precursor for the target compound via hydrazinolysis. Lower hydrogen-bonding capacity compared to hydrazide .
b) Thiophene-Substituted Acetic Acid Derivative
- Name : 2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
- CAS No.: 2097968-97-1
- Molecular Formula : C₁₂H₁₂N₂O₂S
- Molecular Weight : 248.3 g/mol
- Key Differences :
Heterocyclic Hydrazide Derivatives
a) Isoxazolopyridine-Based Hydrazide
- Name : 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- CAS No.: 938006-76-9
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- Key Differences :
b) Thiazole-Linked Acetohydrazide
- Name : 2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)acetohydrazide
- Key Differences :
Pharmacologically Relevant Analogs
a) HIV-1 Capsid Inhibitor
- Name : N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetamide
- Structural Highlights :
b) Butanamide Derivative
- Name : N-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
- ID : Y501-3556
- Molecular Formula : C₁₇H₂₂F₃N₅O
- Molecular Weight : 369.39 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl vs.
- Hydrazide Reactivity : The -CONHNH₂ group enables condensation reactions with carbonyl compounds (e.g., aldehydes), facilitating the synthesis of Schiff bases for prodrug development .
- Biological Activity : Structural analogs with acetamide or ester groups (e.g., HIV-1 inhibitor) highlight the importance of the side chain in target engagement, suggesting the hydrazide derivative could be optimized for specific therapeutic applications .
Biological Activity
The compound 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 248.20 g/mol
- CAS Number : 19616747
- Structure : The compound features a cyclopentapyrazole core with a trifluoromethyl group, which is known to enhance biological activity through electronic effects.
The trifluoromethyl group is a significant feature that influences the compound's interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's ability to form hydrogen bonds and engage in halogen bonding interactions with various biomolecules, potentially increasing its efficacy against specific targets such as enzymes and receptors .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds with similar structures. For instance, hydrazone derivatives containing trifluoromethyl groups have demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies indicate that compounds with similar structural motifs can exhibit dual inhibitory effects against these enzymes, which are crucial in Alzheimer's disease pathology .
Anticancer Activity
The anticancer potential of related trifluoromethylated compounds has been assessed through various assays. For example, compounds synthesized from trifluoromethylmaleic anhydride were tested against multiple cancer cell lines, including leukemia and lung cancer cells. These compounds exhibited significant cytotoxicity, suggesting that the incorporation of trifluoromethyl groups can enhance anticancer activity .
Summary of Biological Assays
| Target | Assay Type | IC50 (µM) | Comments |
|---|---|---|---|
| AChE | Enzyme Inhibition | 10.4 | Moderate inhibition |
| BChE | Enzyme Inhibition | 7.7 | More active than AChE |
| Cancer Cell Lines | Cytotoxicity | Varies | Significant activity observed |
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of a related hydrazone derivative in models of oxidative stress. The compound demonstrated significant free radical-scavenging activity and reduced neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Another study focused on a series of trifluoromethylated compounds where one derivative showed promising results against renal cancer cell lines with an IC50 value indicating potent cytotoxicity. This highlights the potential for developing new anticancer agents based on the structural framework of this compound .
Q & A
Q. What are the optimal synthetic routes for 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions to form the pyrazole core, followed by functionalization with trifluoromethyl and acetohydrazide groups. Key steps include:
- Cyclocondensation : Reaction of precursors (e.g., trifluoroacetylacetone derivatives) with hydrazine hydrate under reflux conditions .
- Functionalization : Introduction of the cyclopenta[c]pyrazole moiety via ring-closing reactions, often requiring catalysts like acetic acid or HCl .
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. How do the trifluoromethyl and cyclopenta[c]pyrazole groups influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopenta[c]pyrazole ring introduces rigidity, affecting solubility and reactivity. Analytical methods include:
- LogP measurements for lipophilicity.
- X-ray crystallography to study steric effects of the fused bicyclic structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., cell lines, pH, or temperature). Methodological approaches include:
- Replication : Repeat assays under standardized protocols (e.g., randomized block designs to control variables) .
- Dose-response studies : Establish EC50/IC50 curves to quantify potency discrepancies .
- Target validation : Use siRNA or CRISPR to confirm specificity toward suspected enzymatic pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
SAR studies require systematic structural modifications and bioactivity comparisons. For example:
- Functional group substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -Cl, -CF2CF3) to assess impact on target binding .
- Pharmacophore mapping : Use NMR or molecular docking to identify critical interactions (e.g., hydrogen bonding via the hydrazide moiety) .
- Data correlation : Tabulate bioactivity against structural descriptors (e.g., Hammett constants) to derive predictive models .
Q. How can the environmental stability and metabolic fate of this compound be evaluated?
Adopt methodologies from environmental chemistry:
- Hydrolysis studies : Expose the compound to buffers at varying pH (e.g., pH 2–12) and monitor degradation via high-performance liquid chromatography (HPLC) .
- Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify metabolites .
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. What experimental designs are suitable for optimizing its pharmacological properties?
Employ a multi-stage approach:
In silico screening : Predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME .
In vitro assays : Prioritize derivatives with low cytotoxicity (MTT assay) and high target affinity (e.g., kinase inhibition assays) .
In vivo validation : Use rodent models to assess bioavailability and efficacy in disease-relevant contexts (e.g., inflammation or cancer) .
Methodological Guidance
Q. How should researchers handle conflicting spectroscopic data during structural elucidation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
